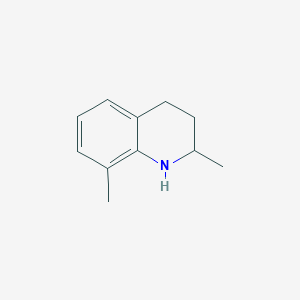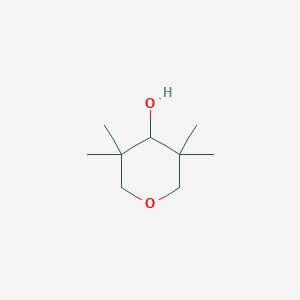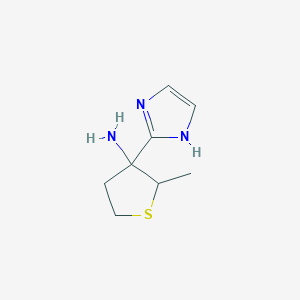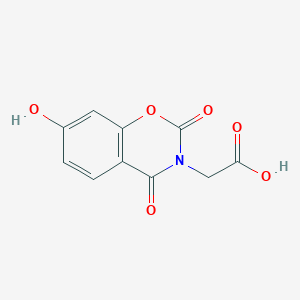
5-Bromo-2,7-dimethyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,7-dimethyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with bromine and methyl groups as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-dimethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate brominated and methylated precursors. One common method is the reaction of 2-aminophenol with 5-bromo-2,7-dimethylbenzaldehyde under acidic conditions to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis of benzoxazole compounds .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,7-dimethyl-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
5-Bromo-2,7-dimethyl-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2,7-dimethyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological molecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzoxazole
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
Uniqueness
5-Bromo-2,7-dimethyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-2,7-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,1-2H3 |
InChI Key |
MFAZDMPTFFLGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13212543.png)



![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13212558.png)



![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13212607.png)
![2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B13212611.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13212617.png)

